CYP4Z1-IN-2

Mechanism-based inhibition CYP4Z1 ABT

Avoid experimental artifacts from reversible inhibitors or pan-CYP probes that miss CYP4Z1. CYP4Z1-IN-2 (CAY10770) is a validated mechanism-based inactivator requiring metabolic activation for sustained enzyme suppression. - KI = 2.2 μM, kinact = 0.15 min⁻¹, partition ratio = 14 - >30-fold selectivity over CYP4A11, CYP4F2, CYP4F3 (IC₅₀ >187 μM) - Reduces 14,15-EET production by 83% at 3 μM in T47D cells - Immediate shipping, research-use purity verified

Molecular Formula C14H20N4O2
Molecular Weight 276.33 g/mol
Cat. No. B3025832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP4Z1-IN-2
Molecular FormulaC14H20N4O2
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2NCCCCCCCC(=O)O
InChIInChI=1S/C14H20N4O2/c19-14(20)10-4-2-1-3-7-11-15-18-13-9-6-5-8-12(13)16-17-18/h5-6,8-9,15H,1-4,7,10-11H2,(H,19,20)
InChIKeyXRQULSHHDALTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP4Z1-IN-2 Procurement Guide


CYP4Z1-IN-2 (also designated CAY10770 or compound 7) is a mechanism-based, time-dependent inhibitor of cytochrome P450 4Z1 (CYP4Z1), a mammary-tissue-restricted enzyme implicated in breast cancer progression [1]. It exhibits a Ki of 2.2 μM and an IC50 of 5.9 μM in the CYP4Z1-mediated Luc-BE O-debenzylation assay . The compound is a fatty acid mimetic designed around a bioactivatable 1-aminobenzotriazole (ABT) pharmacophore, offering enhanced selectivity and potency compared to earlier pan-CYP inhibitors [2].

Inhibition Mechanism
Mechanism‑based, irreversible CYP4Z1 inactivator for sustained target suppression
Selectivity Profile
Reported selectivity against major CYP4 isoforms; well‑characterized over CYP4A11/4F
Functional Context
Reported reduction of pro‑angiogenic 14,15‑EET in CYP4Z1‑expressing breast cancer cell models

CYP4Z1-IN-2 Irreplaceability


CYP4Z1 possesses an inhibitor profile and product regioselectivity distinct from most other CYP4 enzymes, largely due to its lack of a covalently linked heme [1]. Prototypic CYP4 inhibitors like HET0016 exhibit only weak activity against CYP4Z1 (IC50 ~15 μM), making them unsuitable for selective targeting [2]. Moreover, the foundational pharmacophore ABT is 60-fold less potent than CYP4Z1-IN-2 [3]. Therefore, generic CYP4 inhibitors or ABT derivatives cannot replicate the targeted, mechanism-based inactivation afforded by CYP4Z1-IN-2, which is essential for dissecting CYP4Z1's role in breast cancer and for use as a chemical probe.

Target CompoundCYP4Z1‑IN‑2Mechanism‑based irreversible inactivation; requires metabolic activation
Substitute RiskHET0016 (pan‑CYP inhibitor)Minimal activity against CYP4Z1; lacks covalently linked heme recognition
Target CompoundCYP4Z1‑IN‑2Well‑characterized isoform selectivity window (CYP4A11/4F shifts)
Substitute Risk1‑BenzylimidazoleLacks comprehensive CYP isoform selectivity data; mechanism not irreversible
Mechanism mismatch and unknown off‑target profile may shift functional readouts; irreversible engagement cannot be reproduced by reversible inhibitors.

CYP4Z1-IN-2 Comparative Performance


Mechanism-Based Inactivation vs. ABT

CYP4Z1-IN-2 achieves a shifted IC50 for CYP4Z1 that is 60-fold lower than that of the parent pharmacophore, 1-aminobenzotriazole (ABT). In a time-dependent inhibition assay, CYP4Z1-IN-2 exhibits a KI of 2.2 μM and a kinact of 0.15 min⁻¹, with a partition ratio of 14, confirming efficient mechanism-based inactivation [1]. In contrast, ABT is a less potent and non-selective suicide inhibitor of CYPs, requiring significantly higher concentrations to achieve similar target engagement.

MBI vs. ABT
Head‑to‑head
60‑fold lower shifted IC₅₀ vs. ABT
KI = 2.2 μM, kinact = 0.15 min⁻¹
Supports efficient covalent inactivation over parent pharmacophore
Recombinant CYP4Z1 assay; partition ratio 14
Mechanism-based inhibition CYP4Z1 ABT

14,15-EET Inhibition vs. Reversible Inhibitors

CYP4Z1-IN-2 (CAY10770) demonstrates significant selectivity for CYP4Z1 over several related CYP4 isoforms. It exhibits IC50 values of 187-282 μM against CYP4A11, CYP4F2, CYP4F3a, and CYP4F3b, representing a 32- to 48-fold selectivity window relative to its CYP4Z1 IC50 of 5.9 μM . However, it does show some cross-reactivity with CYP4F8 (IC50 = 167 μM) and CYP4F12 (IC50 = 91 μM). This selectivity profile is markedly better than that of pan-CYP inhibitors like HET0016, which shows nanomolar inhibition of many CYP4 enzymes but is weak against CYP4Z1 (IC50 ~15 μM) [1].

14,15‑EET Suppression
Cross‑study
83% inhibition of 14,15‑EET at 3 μM in T47D cells
Only inhibitor with reported cellular 14,15‑EET reduction data
CYP4Z1‑IN‑1 cellular data not available
Selectivity CYP4Z1 CYP4A11 CYP4F2

CYP4 Isoform Selectivity Profile

In T47D breast cancer cells expressing CYP4Z1, CYP4Z1-IN-2 at a concentration of 3 μM inhibits the production of 14(15)-EET by 83%, 19-HETE by 86%, and 14(15)-DiHET by 80% . This demonstrates robust target engagement and downstream functional inhibition in a disease-relevant cellular context. By comparison, the weak inhibitor HET0016 fails to inhibit CYP4Z1-catalyzed arachidonic acid metabolism at concentrations up to 1 μM [1], highlighting the superior cellular activity of CYP4Z1-IN-2.

Isoform Selectivity
Head‑to‑head
CYP4A11/4F2/4F3a/4F3b IC₅₀ 187–282 μM
Selectivity ratio 31–48x over CYP4Z1
Supports selectivity assessment; may reduce off‑target CYP interference
Cross‑reactivity with CYP4F8/F12 noted
14,15-EET Breast cancer Cellular activity

Irreversible vs. Reversible Inhibition

While CYP4Z1-IN-2 represents a first-generation selective mechanism-based inhibitor, subsequent lead optimization efforts have yielded compounds with higher potency. For instance, CYP4Z1-IN-1 (compound 7c) exhibits an IC50 of 41.8 nM for CYP4Z1 [1]. Although CYP4Z1-IN-2's IC50 of 5.9 μM is approximately 140-fold less potent than CYP4Z1-IN-1, CYP4Z1-IN-2 offers a well-characterized mechanism-based inactivation profile (kinact, partition ratio) that is not yet reported for CYP4Z1-IN-1. This makes CYP4Z1-IN-2 valuable as a reference tool for studying irreversible inhibition kinetics and for use in assays where prolonged target inactivation is desired.

Irreversible Mechanism
Class‑level
Covalent active‑site modification; washout‑resistant
May support prolonged target suppression vs. reversible inhibitors
Kinetics defined; reversible comparators lack washout data
Potency IC50 Lead optimization

Biochemical Potency vs. Other Inhibitors

In a cellular membrane assay using human HepG2 cells transduced with lentiviral CYP4Z1, CYP4Z1-IN-2 achieves an IC50 of 0.2 μM, indicating high cellular target engagement . In contrast, its activity against the related isoform CYP4F8 in the same system is significantly weaker (IC50 = 46 μM), confirming its cellular selectivity (230-fold window). This cellular IC50 is approximately 30-fold lower than the biochemical IC50 (5.9 μM), likely reflecting the enhanced sensitivity of the cellular membrane environment or the assay format. Such data are critical for designing cellular and in vivo experiments where effective concentrations must be determined.

Biochemical Potency
Cross‑study
IC₅₀ 5.9 μM (Luc‑BE assay)
~140x higher than CYP4Z1‑IN‑1 (41.8 nM)
Trade‑off between acute potency and sustained, irreversible engagement
Time‑dependent MBI; apparent IC₅₀ may underestimate cellular effect
HepG2 Cellular IC50 Target engagement

CYP4Z1-IN-2 Research Applications


Breast Cancer Target Validation

Use CYP4Z1-IN-2 to dissect the role of CYP4Z1 in breast cancer cell proliferation, migration, and angiogenesis by inhibiting 14,15-EET production [1]. The compound's selectivity over CYP4A11, CYP4F2, and CYP4F3b (IC50s >187 μM) ensures that observed effects are not confounded by off-target CYP4 activity. Employ at concentrations around 3 μM in T47D or MCF-7 breast cancer cells to achieve >80% reduction in 14,15-EET and related metabolites .

Selectivity Control for Phenotypic Screens

Leverage CYP4Z1-IN-2 as a reference mechanism-based inhibitor to study the kinetics of CYP4Z1 inactivation. The well-defined parameters (KI = 2.2 μM, kinact = 0.15 min⁻¹, partition ratio = 14) [2] make it an ideal tool for time-dependent inhibition assays, for calibrating high-throughput screens, or for validating the mechanism of action of novel CYP4Z1 inhibitors.

Inactivation Kinetics Studies

Include CYP4Z1-IN-2 in selectivity panels when profiling new CYP4 inhibitors. Its known IC50 values against CYP4Z1 (5.9 μM), CYP4A11 (282 μM), CYP4F2 (187 μM), CYP4F3a (192 μM), CYP4F3b (201 μM), CYP4F8 (167 μM), and CYP4F12 (91 μM) provide a benchmark for assessing the selectivity of novel compounds. This is particularly useful in drug discovery programs aiming to avoid CYP4-related toxicities or drug-drug interactions.

Biomarker Analysis in Breast Cancer Cells

Utilize CYP4Z1-IN-2 in cellular assays where its low cellular IC50 (0.2 μM) in HepG2 membranes ensures robust target engagement at sub-micromolar concentrations. This is advantageous for studies requiring sustained CYP4Z1 inhibition over extended time courses, such as in spheroid formation assays or in patient-derived xenograft (PDX) models where CYP4Z1 expression is confirmed.

Application
Selection Property
Validation Focus
Breast cancer cell‑model studies
Irreversible inhibition mechanism
14,15‑EET reduction in T47D cells
Phenotypic screening control
Defined CYP4 isoform selectivity
Off‑target CYP4A11/4F inhibition assessment
Enzyme kinetics studies
Characterized inactivation parameters
Time‑ and concentration‑dependent inactivation modeling
Eicosanoid biomarker analysis
Functional 14,15‑EET suppression
Correlation of CYP4Z1 inhibition with eicosanoid levels

Technical Documentation Hub

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37 linked technical documents
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